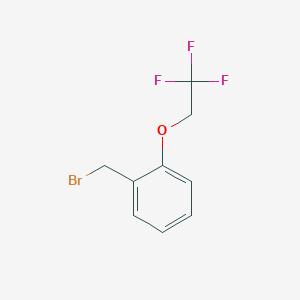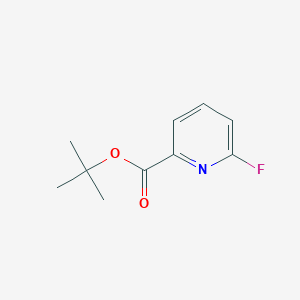
tert-Butyl 6-fluoropyridine-2-carboxylate
Vue d'ensemble
Description
Tert-Butyl 6-fluoropyridine-2-carboxylate (TBFP) is a common organic compound used in a variety of scientific research applications. TBFP has been used in a variety of biochemical and physiological research settings, and is a useful tool for laboratory experiments.
Applications De Recherche Scientifique
Antibacterial Agents
Research on derivatives of tert-butyl 6-fluoropyridine-2-carboxylate, such as fluoronaphthyridines and quinolones, indicates their significant potential as antibacterial agents. A study highlighted the synthesis and testing of 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and naphthyridine derivatives for their antibacterial activities. These compounds showed potent in vitro and in vivo effects, with some being selected for clinical evaluation due to their low toxicity and favorable pharmacokinetic profiles (Bouzard et al., 1989).
Chemical Synthesis and Characterization
Another area of application is in chemical synthesis and characterization. For instance, a study presented an unprecedented cascade of reactions leading to pipecolic acid derivatives, demonstrating the utility of vinylfluoro groups under acidic conditions (Purkayastha et al., 2010). Additionally, the synthesis and characterization of compounds like 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, further demonstrate the versatility of tert-butyl 6-fluoropyridine-2-carboxylate derivatives in developing new molecular structures with potential applications (Çolak et al., 2021).
Photomechanical and Photocatalytic Applications
Remarkably, derivatives of tert-butyl 6-fluoropyridine-2-carboxylate have been explored for photomechanical and photocatalytic applications. For instance, the tert-butyl ester of 4-fluoroanthracene-9-carboxylic acid demonstrated unique photomechanical properties, where exposure to UV light caused reversible motions in highly branched microcrystals, which could be utilized to move and concentrate microspheres (Al‐Kaysi et al., 2017). In another study, fluorinated Ir(III)-terpyridine-phenylpyridine-X complexes, synthesized via selective C-F activation, showed enhanced stability and photocatalytic efficiency, useful in solar fuel generation and photoredox catalysis (Porras et al., 2016).
Mécanisme D'action
The mechanism of action of “tert-Butyl 6-fluoropyridine-2-carboxylate” is not specified in the search results. As a chemical compound used in scientific research, its mechanism of action would depend on the specific context of its use.
Safety and Hazards
“tert-Butyl 6-fluoropyridine-2-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Propriétés
IUPAC Name |
tert-butyl 6-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSBMKLNFMAIMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1053656-65-7 | |
| Record name | tert-butyl 6-fluoropyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

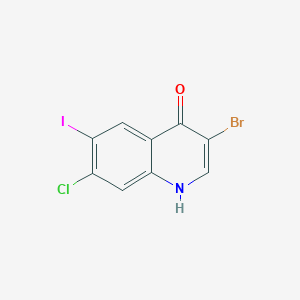
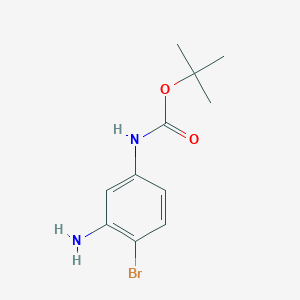
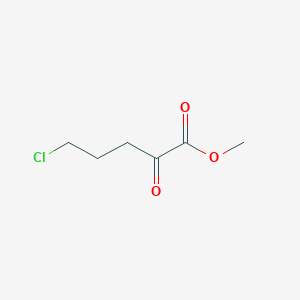
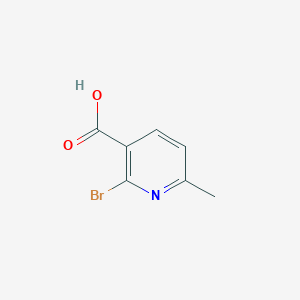
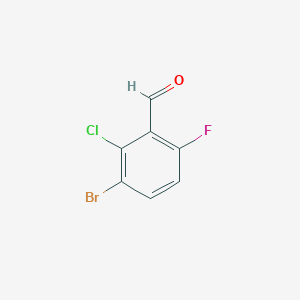
![2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1372946.png)
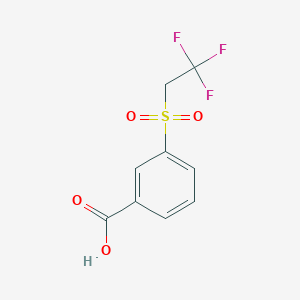
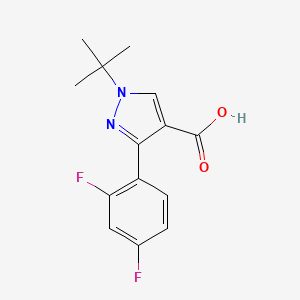
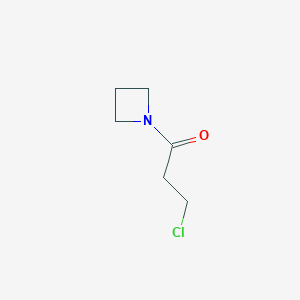

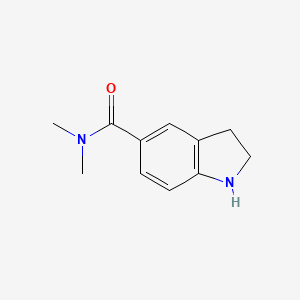
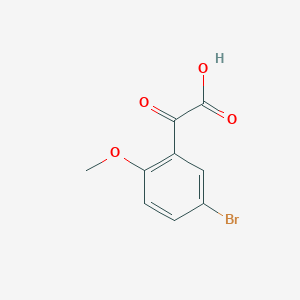
![5-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1372960.png)
